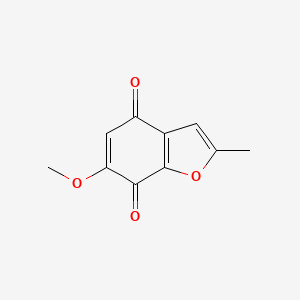
Acamelin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acamelin is a member of the class of 1-benzofurans that is 1-benzofuran-4,7-dione bearing additional methyl and methoxy substituents at positions 2 and 7 respectively. It is a member of 1-benzofurans and a member of p-quinones.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Acamelin Synthesis : Acamelin, known for its allergy-inducing properties, was synthesized from 3-methoxypyrocatechol in a six-step process. The critical step involved creating 2-methylbenzofuran through the intramolecular Wittig reaction of ortho-acetoxybenzyl bromide (McKittrick & Stevenson, 1983).
Biological and Medicinal Research
- Acamelin in Allergy Research : Acamelin was identified as a sensitizing agent in Australian blackwood, Acacia melanoxylon. It's one of the quinones responsible for the wood's allergy-inducing properties. This discovery has implications for understanding and managing wood-related allergies (Schmalle & Hausen, 1980).
Advanced Applications in Pharmacology
- Acamelin Derivatives : Research explored the formation of novel biaryls and 1-aryl-3-furylpropanones, including acamelin derivatives. This suggests potential applications in drug synthesis and design (Mann, Wilde, & Finch, 1985).
Propriétés
Numéro CAS |
74161-27-6 |
|---|---|
Nom du produit |
Acamelin |
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C10H8O4/c1-5-3-6-7(11)4-8(13-2)9(12)10(6)14-5/h3-4H,1-2H3 |
Clé InChI |
DNQLVCZXYPFUHF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C(=O)C(=CC2=O)OC |
SMILES canonique |
CC1=CC2=C(O1)C(=O)C(=CC2=O)OC |
Apparence |
Solid powder |
Autres numéros CAS |
74161-27-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
6-methoxy-2-methyl-3,5-dihydrobenzofuran-4,7-dione acamelin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



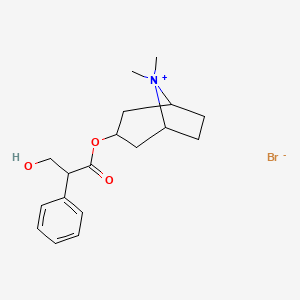
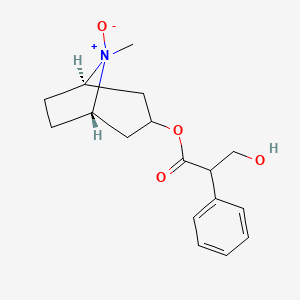
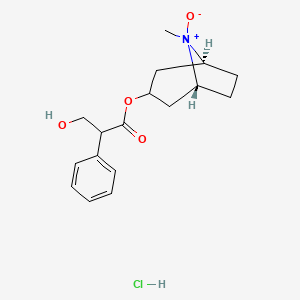
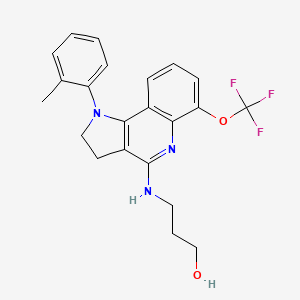
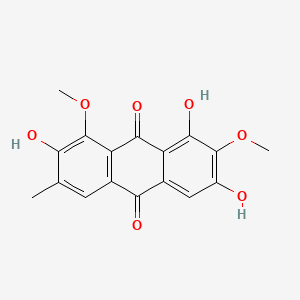
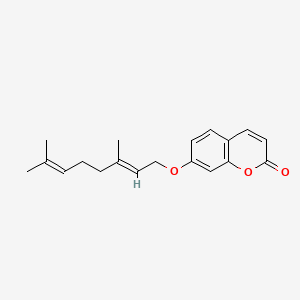
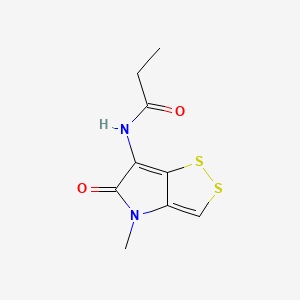
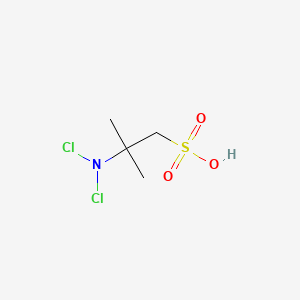
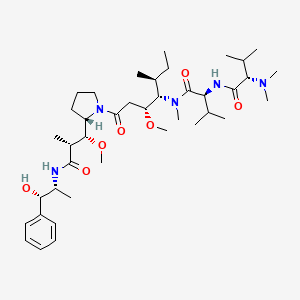
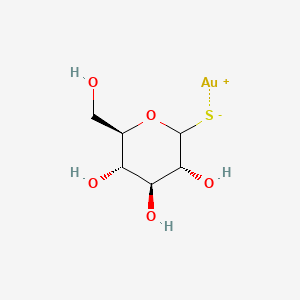
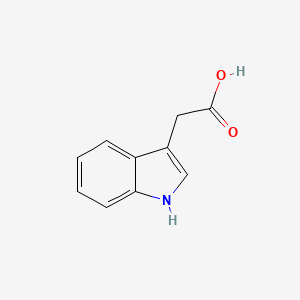
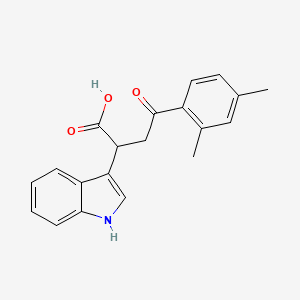
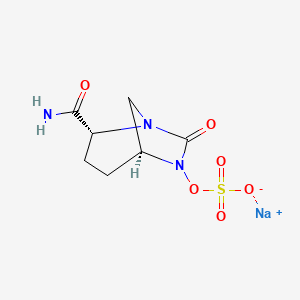
![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)